molecular formula C46H56N4O9 B1683062 Leurosine CAS No. 23360-92-1

Leurosine

Cat. No.: B1683062
CAS No.: 23360-92-1
M. Wt: 809.0 g/mol
InChI Key: LPGWZGMPDKDHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Leurosine involves the oxidation of the Δ 15′ ( 20′) double bond of anhydrovinblastine . Various oxidants, particularly air, are used to produce the corresponding epoxide this compound . A patent also describes a process for the preparation of a compound related to this compound .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as UV-Visible spectroscopy and Z-scan analysis along with quantum mechanical calculation . These techniques can provide insights into the linear and nonlinear optical activities of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using stochastic flux analysis . This method constructs several data structures, revealing a variety of statistics about resource creation and consumption during the simulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Anticancer Properties

Leurosine, an active anticancer alkaloid, has been structurally elucidated to contain an epoxide moiety, closely related to other Catharanthus antitumor alkaloids like vincaleukoblastine and leurosidine (Abraham & Farnsworth, 1969). Additionally, it was anomalously isolated from a fraction of Catharanthus lanceus, previously considered devoid of antitumor activity (Farnsworth, 1972).

Biotransformations and Chemical Reactions

This compound undergoes an unusual fission of the piperidine ring when reacted with horseradish peroxidase and hydrogen peroxide, leading to the formation of 15'-hydroxycatharinine. This reaction involves radical and iminium intermediates (Goswami et al., 1988).

Hematological Effects

Research has shown that F-leurosine (formyl-leurosine) exerts a thrombocytopoietic effect in mice, indicating a potential for direct stimulation of the megakaryocyte system, which might have therapeutic applications (Krizsa & Cserháti, 1977).

Synthesis of Anhydrovinblastine

A concise synthesis of anhydrovinblastine from this compound has been achieved, with the reaction proceeding via a carbon-centered radical intermediate. This provides a pathway for obtaining selectively reduced alkaloids (Hardouin et al., 2002).

Historical and Miscellaneous Studies

Historical studies have documented this compound's experimental antitumor activity and its derivation from Vinca rosea, suggesting its role in cancer research and potential therapeutic applications (Johnson et al., 1960; Hertz, 1960; Svoboda et al., 2006).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of Leurosine . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Leurosine is a type of vinca alkaloid, a set of anti-mitotic and anti-microtubule alkaloid agents . The primary targets of this compound are the beta-tubulin in a dividing cell . These targets play a crucial role in cell division, and by interacting with them, this compound can inhibit cell division .

Mode of Action

This compound interacts with its targets by blocking the polymerization of beta-tubulin . This interaction prevents the formation of microtubules, a necessary component for cellular division . As a result, the ability of cancer cells to divide is inhibited .

Biochemical Pathways

The this compound pathway involves the use of the Nugent–RajanBabu reagent in a highly chemoselective de-oxygenation of this compound . Anhydrovinblastine is then reacted sequentially with N-bromosuccinimide and trifluoroacetic acid followed by silver tetrafluoroborate . This pathway affects the microtubule dynamics in cells, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

This compound, as a free base, is very unstable and decomposes by light, heat, or upon standing in the dark over a period of a few days . It is considerably more stable under these conditions as the sulfate salt . The bile is the major route of excretion: 80% of radioactivity was recovered in the bile during the first 28 h after intravenous administration . 54% of the this compound binds, in the concentration range of 0.1 umol/l-0.5 mmol/l to plasma proteins .

Result of Action

The result of this compound’s action is the inhibition of cell division, particularly in cancer cells . By preventing the formation of microtubules, this compound stops the cells from dividing, which can lead to cell death or apoptosis . This makes this compound a valuable compound in the treatment of certain types of cancer .

Action Environment

This compound is derived from the periwinkle plant Catharanthus roseus . The plant’s environment can influence the production and action of this compound. For instance, environmental stress conditions can trigger the plant to produce more of these alkaloids . Furthermore, this compound’s stability and efficacy can be affected by environmental factors such as light and heat, as it is very unstable and decomposes under these conditions .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Leurosine can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "3,4-Dihydroxyphenylalanine (DOPA)", "Dimethyl sulfate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: DOPA is treated with dimethyl sulfate to form the methyl ester derivative.", "Step 2: The methyl ester derivative is then nitrosated with sodium nitrite and hydrochloric acid to form the corresponding nitroso derivative.", "Step 3: The nitroso derivative is reduced to the corresponding amine using sodium hydroxide.", "Step 4: The resulting amine is then acylated using ethyl acetate and acetic acid to form the corresponding amide.", "Step 5: The amide is then hydrolyzed using sodium hydroxide to form Leurosine.", "Step 6: The final product is isolated and purified using a combination of methanol and sodium bicarbonate." ] }

23360-92-1

Molecular Formula

C46H56N4O9

Molecular Weight

809.0 g/mol

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3

InChI Key

LPGWZGMPDKDHEP-UHFFFAOYSA-N

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Appearance

Solid powder

23360-92-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 7.56X10-3 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

leurosine
leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer
leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer
leurosine sulfate, (3'alpha,4'alpha)-isome

vapor_pressure

6.23X10-26 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leurosine
Reactant of Route 2
Reactant of Route 2
Leurosine
Reactant of Route 3
Reactant of Route 3
Leurosine
Reactant of Route 4
Reactant of Route 4
Leurosine
Reactant of Route 5
Leurosine
Reactant of Route 6
Reactant of Route 6
Leurosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.